Tetrakis(pentafluorophenyl)stannane

Overview

Description

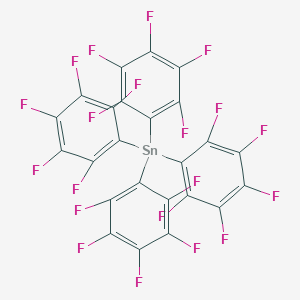

Tetrakis(pentafluorophenyl)stannane is a chemical compound with the molecular formula C24F20Sn . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

While specific structural information for Tetrakis(pentafluorophenyl)stannane is not available, it’s known that the structure of similar compounds is significantly influenced by the size and nature of the cations they are paired with .Chemical Reactions Analysis

Tetrakis(pentafluorophenyl)stannane is a part of the class of compounds known as weakly coordinating anions . These compounds are used to minimize cation-anion attraction and prevent crystal structure formation .Scientific Research Applications

Electrochemical CO2 Reduction

Tetrakis(pentafluorophenyl)stannane: and its derivatives have been studied for their potential as catalysts in the electrochemical reduction of CO2. The fluorinated ligands in these compounds can significantly enhance the catalytic activity, achieving high turnover frequencies for CO2 to CO conversion. This application is crucial for developing sustainable methods to convert greenhouse gases into useful chemicals .

Synthesis of Fluorinated Porphyrins and Corroles

The compound is utilized in the synthesis of fluorinated porphyrins and corroles, which are important in various fields such as catalysis and materials science. Fluorination can increase oxidative stability and decrease ring nitrogen basicity, leading to more Lewis-acidic, electron-deficient metal ions when chelated .

Olefin Polymerization

In the field of olefin polymerization, Tetrakis(pentafluorophenyl)stannane serves as an effective cocatalyst. It plays a key role in metallocene catalytic systems, influencing both the catalytic activity and the properties of the resulting polymer. This application is significant for the production of polyolefin materials .

Activation of Olefin Polymerization Catalysts

The compound is also involved in the preparation of high-purity ammonium tetrakis(pentafluorophenyl)borates for the activation of olefin polymerization catalysts. These catalysts are essential for homogeneous olefin polymerization processes, offering advantages over traditional in situ activation methods .

Optical Oxygen Sensors for Seawater

Researchers have explored the use of Tetrakis(pentafluorophenyl)stannane derivatives in the development of functional optical oxygen sensors for seawater applications. The unique properties of these compounds, when incorporated into xerogels, allow for the creation of efficient and stable sensor systems .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Tetrakis(pentafluorophenyl)stannane is a complex organometallic compound. Similar compounds have been used as catalysts in various chemical reactions .

Mode of Action

For instance, small alkali cations (Li+, Na+) can penetrate the core of similar compounds, while larger cations cannot . This suggests that Tetrakis(pentafluorophenyl)stannane may interact differently with various targets depending on their size and structure.

Biochemical Pathways

Similar compounds have been used in the activation of olefin polymerization catalysts , suggesting that Tetrakis(pentafluorophenyl)stannane may also influence similar biochemical pathways.

Pharmacokinetics

The compound’s large size and complex structure suggest that its bioavailability may be limited .

Result of Action

Given its potential role as a catalyst, it may facilitate certain chemical reactions, thereby influencing the behavior of other molecules in its environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(pentafluorophenyl)stannane. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name |

tetrakis(2,3,4,5,6-pentafluorophenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6F5.Sn/c4*7-2-1-3(8)5(10)6(11)4(2)9; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBKVGFAMLUKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329892 | |

| Record name | Perfluorotetraphenyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(pentafluorophenyl)stannane | |

CAS RN |

1065-49-2 | |

| Record name | Perfluorotetraphenyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluorotetraphenyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)